

What is the solubility of CRS3123 dihydrochloride in different solvents?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CRS3123 dihydrochloride**

Cat. No.: **B1680516**

[Get Quote](#)

Solubility Profile of CRS3123 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123, also known as REP-3123, is a novel, narrow-spectrum antibiotic specifically designed to target *Clostridioides difficile*. It functions by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. This targeted mechanism of action makes CRS3123 a promising candidate for the treatment of *C. difficile* infection (CDI) while minimizing the disruption of the normal gut microbiota. Understanding the solubility of its dihydrochloride salt, **CRS3123 dihydrochloride**, is a critical aspect of its pre-clinical and clinical development, influencing formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known solubility of **CRS3123 dihydrochloride** in various solvents, details common experimental protocols for solubility determination, and illustrates its mechanism of action.

Data Presentation: Solubility of CRS3123 and its Dihydrochloride Salt

The solubility of a compound is a key physicochemical property that dictates its handling, formulation, and *in vivo* performance. The following tables summarize the available quantitative

solubility data for **CRS3123 dihydrochloride** and the predicted solubility of its free base form.

Table 1: Quantitative Solubility of **CRS3123 Dihydrochloride**

Solvent	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	100 mg/mL	High solubility.
10% DMSO in Corn Oil	≥ 2.5 mg/mL	Suitable for in vivo formulations. [1]
Water	Data not publicly available	-
Ethanol	Data not publicly available	-
Methanol	Data not publicly available	-

Table 2: Predicted Solubility of CRS3123 (Free Base)

Solvent	Predicted Solubility	Method
Water	0.00154 mg/mL	ALOGPS (Computational Prediction) [2]

Note: The dihydrochloride salt form of an active pharmaceutical ingredient (API) is often developed to enhance its aqueous solubility compared to the free base.

Experimental Protocols: Determination of Solubility

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. The following protocol provides a generalized methodology based on industry standards.

Shake-Flask Method for Equilibrium Solubility Determination

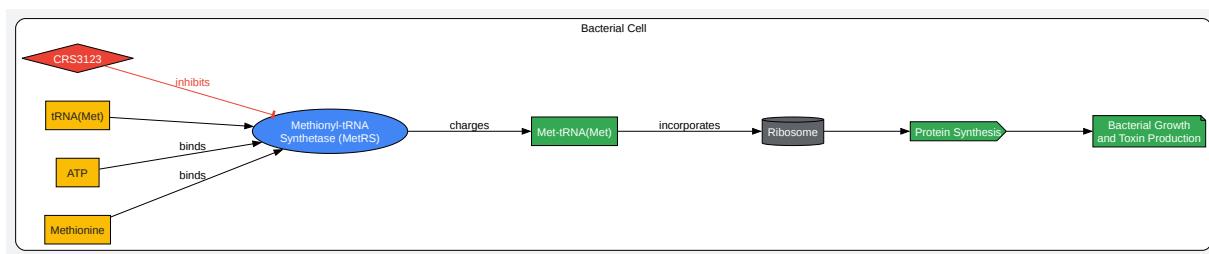
1. Objective: To determine the saturation concentration of **CRS3123 dihydrochloride** in a specific solvent at a controlled temperature.

2. Materials:

- **CRS3123 dihydrochloride**
- Selected solvents (e.g., water, ethanol, DMSO)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for CRS3123 quantification.

3. Procedure:

- Add an excess amount of **CRS3123 dihydrochloride** to a known volume of the solvent in a vial. The excess solid should be visually apparent.
- Securely cap the vials and place them in a shaker with the temperature maintained at a constant, specified value (e.g., 25°C or 37°C).
- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
- After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.
- To separate the undissolved solid, centrifuge the samples at a high speed.
- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filter the aliquot using a syringe filter compatible with the solvent to remove any remaining fine particles.
- Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted samples using a validated HPLC method to determine the concentration of **CRS3123 dihydrochloride**.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.

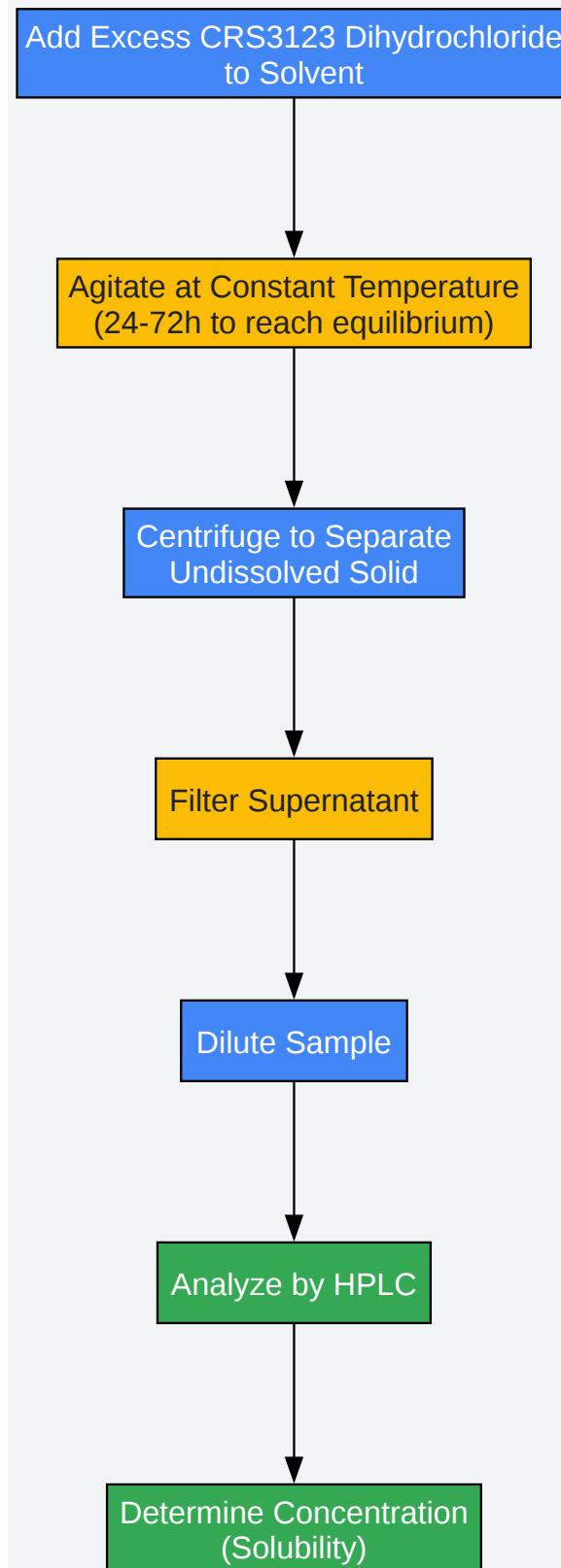

4. Data Analysis:

The solubility is reported as the average concentration from the triplicate samples, typically in mg/mL or µg/mL.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of CRS3123

CRS3123 exerts its antibacterial effect by inhibiting methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. The following diagram illustrates this pathway.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of CRS3123.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram outlines the key steps in the shake-flask method for determining solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CRS-3123 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [What is the solubility of CRS3123 dihydrochloride in different solvents?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680516#what-is-the-solubility-of-crs3123-dihydrochloride-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com